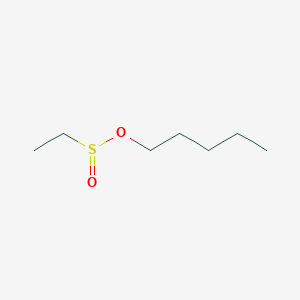

Pentyl ethanesulfinate

Description

Properties

CAS No. |

62392-10-3 |

|---|---|

Molecular Formula |

C7H16O2S |

Molecular Weight |

164.27 g/mol |

IUPAC Name |

pentyl ethanesulfinate |

InChI |

InChI=1S/C7H16O2S/c1-3-5-6-7-9-10(8)4-2/h3-7H2,1-2H3 |

InChI Key |

XTGRPWSWSJSWEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCOS(=O)CC |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Analysis of Pentyl Ethanesulfinate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of molecules in solution. For pentyl ethanesulfinate (B1267084), a combination of one-dimensional and multidimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the through-bond and through-space connectivities.

The ¹H NMR spectrum of pentyl ethanesulfinate is predicted to exhibit distinct signals for the protons of the ethyl and pentyl groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms, particularly the sulfur and oxygen atoms of the sulfinate ester group.

The protons of the ethyl group (CH₃CH₂S(O)O-) are expected to show a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂). The methylene protons, being adjacent to the electron-withdrawing sulfinyl group, will be deshielded and appear at a lower field.

The protons of the pentyl group (-OCH₂CH₂CH₂CH₂CH₃) will also display characteristic multiplicities. The methylene protons directly attached to the oxygen atom (-OCH₂-) will be the most deshielded of the pentyl chain protons. The signals for the other methylene groups will appear progressively upfield, and the terminal methyl group will be the most shielded.

Predicted ¹H NMR Data for this compound:

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ (Ethyl) | 1.2 - 1.4 | Triplet | 7.0 - 8.0 |

| CH₂ (Ethyl) | 2.8 - 3.1 | Quartet | 7.0 - 8.0 |

| OCH₂ (Pentyl) | 3.9 - 4.2 | Triplet | 6.5 - 7.5 |

| OCH₂CH₂ (Pentyl) | 1.6 - 1.8 | Quintet | 7.0 - 8.0 |

| OCH₂CH₂CH₂ (Pentyl) | 1.3 - 1.5 | Sextet | 7.0 - 8.0 |

| CH₂CH₃ (Pentyl) | 1.2 - 1.4 | Sextet | 7.0 - 8.0 |

| CH₃ (Pentyl) | 0.8 - 1.0 | Triplet | 7.0 - 8.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each chemically non-equivalent carbon atom in this compound will give a distinct signal. The chemical shifts are primarily influenced by the hybridization of the carbon atom and the electronegativity of the attached atoms.

The carbon of the methylene group in the ethyl fragment (CH₃C H₂S(O)O-) is expected to be significantly deshielded due to its proximity to the sulfinyl group. Similarly, the carbon of the methylene group in the pentyl chain directly bonded to the oxygen atom (-OC H₂-) will also appear at a low field. The other aliphatic carbons will resonate in the typical upfield region.

Predicted ¹³C NMR Data for this compound:

| Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ (Ethyl) | 10 - 15 |

| CH₂ (Ethyl) | 50 - 60 |

| OCH₂ (Pentyl) | 65 - 75 |

| OCH₂CH₂ (Pentyl) | 30 - 35 |

| OCH₂CH₂CH₂ (Pentyl) | 25 - 30 |

| CH₂CH₃ (Pentyl) | 20 - 25 |

| CH₃ (Pentyl) | 13 - 15 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the complete bonding network, correlational and multidimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling correlations. For this compound, COSY would show cross-peaks between the protons of adjacent methylene groups in both the ethyl and pentyl chains, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to definitively assign the chemical shift of each carbon atom by correlating it to its attached proton(s).

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FTIR spectrum of this compound is expected to be dominated by strong absorption bands corresponding to the S=O and C-O-S functional groups. The exact position of these bands can be influenced by the molecular environment.

The most characteristic absorption will be the S=O stretching vibration, which for sulfinate esters typically appears in the region of 1120-1140 cm⁻¹. The C-O stretching vibrations of the ester linkage are also expected to be prominent, appearing in the fingerprint region. The spectrum will also feature C-H stretching and bending vibrations from the ethyl and pentyl alkyl chains.

Predicted FTIR Data for this compound:

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850 - 3000 | Medium to Strong |

| S=O stretch | 1120 - 1140 | Strong |

| C-O-S stretch | 900 - 1100 | Strong |

| C-H bend (alkane) | 1375 - 1470 | Medium |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Raman spectroscopy, which relies on the inelastic scattering of light, is a complementary technique to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, the S=O stretch would also be observable in the Raman spectrum, although its intensity might differ from that in the FTIR spectrum. The C-S bond vibration, which can be weak in the FTIR spectrum, may give a more distinct signal in the Raman spectrum. The various C-C and C-H vibrations of the alkyl chains will also be present. Raman spectroscopy can be particularly useful for studying conformational isomers of the alkyl chains.

X-ray Emission Spectroscopy (XES) for Sulfur Electronic Structure and Oxidation State

X-ray Absorption Near Edge Structure (XANES) and X-ray Emission Spectroscopy (XES) are powerful, element-specific techniques for probing the electronic structure of sulfur. The energy of the sulfur K-edge in a XANES spectrum is highly correlated with the oxidation state of the sulfur atom. esrf.frnih.gov For sulfinate esters like this compound, the sulfur atom exists in a formal +4 oxidation state. This results in a distinct chemical shift of the absorption edge to a higher energy compared to more reduced sulfur species, such as thiols (-2) or sulfoxides (+2), but lower than more oxidized species like sulfonates or sulfates (+6). researchgate.net

Table 1: Typical Sulfur K-edge XANES Edge Positions for Different Oxidation States

| Sulfur Functional Group | Formal Oxidation State | Approximate S K-edge Energy (eV) |

|---|---|---|

| Thiol/Sulfide | -2 | ~2470 - 2473 |

| Disulfide | -1 | ~2471 - 2473 |

| Sulfoxide | +2 | ~2474 - 2476 |

| Sulfinate | +4 | ~2477 - 2479 (Estimated) |

Note: The estimated energy for sulfinates is based on the established trend of increasing edge energy with oxidation state.

Complementary to XANES, sulfur Kβ XES, which involves the transition of a 3p electron to fill a 1s core hole, provides detailed information about the character of the occupied molecular orbitals. osti.govrsc.org The spectral shape and peak positions in XES are sensitive to the nature of the ligands bonded to the sulfur atom, offering insights into the covalent character of the S-O and S-C bonds in this compound.

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the molecular formula of this compound and for elucidating its fragmentation pathways under ionization. The molecular formula of this compound is C7H16O2S, with an exact mass of approximately 164.0871 g/mol .

Upon electron ionization (EI), the molecular ion [C7H16O2S]•+ is formed. This ion is energetically unstable and undergoes characteristic fragmentation. The fragmentation of alkyl alkanesulfinates is dominated by cleavages of the bonds adjacent to the sulfinyl group, specifically the S-O, C-S, and C-O bonds. libretexts.orgchemguide.co.uk

A plausible fragmentation pathway for this compound would involve:

α-Cleavage at the S-C bond: Loss of the ethyl radical (•C2H5) to form the [C5H11O2S]+ ion.

Cleavage of the S-O bond: Fission of the bond between sulfur and the pentoxy group to yield an ethanesulfinyl cation [C2H5SO]+ and a pentoxy radical, or vice versa.

Cleavage with rearrangement: A common pathway involves the loss of the alkene C5H10 (pentene) via a McLafferty-type rearrangement, resulting in a radical cation of ethanesulfinic acid [C2H6O2S]•+.

Loss of the pentyl group: Cleavage of the O-C5H11 bond to form the [C2H5SO2]- fragment in negative ion mode or loss of the pentyl radical to form [C2H5SO2]+.

Table 3: Predicted HRMS Fragmentation Data for this compound (C7H16O2S)

| m/z (Nominal) | Proposed Formula | Description of Fragment |

|---|---|---|

| 164 | [C7H16O2S]•+ | Molecular Ion |

| 94 | [C2H6O2S]•+ | Loss of pentene (C5H10) via rearrangement |

| 87 | [C5H11O]•+ | Pentoxy cation from S-O cleavage |

| 79 | [C2H5SO]+ | Ethanesulfinyl cation from S-O cleavage |

| 71 | [C5H11]+ | Pentyl cation from O-C cleavage |

| 64 | [SO2]•+ | Sulfur dioxide radical cation |

X-ray Crystallography for Solid-State Molecular Architecture

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. Therefore, a definitive description of its solid-state molecular architecture is not available. However, the geometry can be reliably predicted based on Valence Shell Electron Pair Repulsion (VSEPR) theory and by analogy to structurally related compounds. carleton.edu

The central sulfur atom in the ethanesulfinate group is bonded to an ethyl group, a doubly bonded oxygen, and a singly bonded pentoxy group, and it also possesses a lone pair of electrons. This arrangement results in a trigonal pyramidal geometry around the sulfur atom, with the sulfur at the apex. The molecule is chiral at the sulfur center.

The bond lengths and angles can be estimated from data for similar organosulfur (IV) compounds. The S=O double bond is expected to be relatively short, while the S-O and S-C single bonds will be longer. The bond angles around the sulfur atom are predicted to be slightly less than the ideal tetrahedral angle of 109.5° due to the steric repulsion of the lone pair.

Table 4: Predicted Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Predicted Value | Basis of Prediction |

|---|---|---|---|

| Molecular Geometry at S | - | Trigonal Pyramidal | VSEPR Theory (AX3E1) |

| Bond Length (S=O) | S=O | ~1.45 - 1.50 Å | Analogy with sulfoxides |

| Bond Length (S-O) | S-OC5H11 | ~1.60 - 1.65 Å | Analogy with sulfites/sulfoxides |

| Bond Length (S-C) | S-C2H5 | ~1.78 - 1.82 Å | Analogy with sulfoxides |

| Bond Angle (O=S-O) | O=S-OC5H11 | ~106 - 108° | VSEPR Theory |

| Bond Angle (O=S-C) | O=S-C2H5 | ~107 - 109° | VSEPR Theory |

Obtaining an actual crystal structure through X-ray diffraction would be necessary to confirm these predicted parameters and to analyze the intermolecular interactions and packing arrangement in the solid state. nih.gov

Computational and Theoretical Investigations of Pentyl Ethanesulfinate and Sulfinate Esters

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying sulfinate esters due to its favorable balance of accuracy and computational cost. google.com It allows for the detailed investigation of the electronic structure and energetic properties of molecules like pentyl ethanesulfinate (B1267084).

Geometry optimization is a fundamental DFT procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For pentyl ethanesulfinate, this involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. google.com Functionals such as B3LYP are commonly employed for this purpose. nih.govrsc.org The resulting optimized geometry provides precise data on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

| Parameter | Typical Calculated Value (Å or °) | Significance |

|---|---|---|

| S=O Bond Length | ~1.50 Å | Indicates a strong double bond character, shorter than an S-O single bond. |

| S-O (Ester) Bond Length | ~1.65 Å | Represents the single bond connecting sulfur to the alkoxy group. |

| S-C (Ethyl) Bond Length | ~1.80 Å | Represents the single bond between sulfur and the ethyl group carbon. |

| O=S-O Angle | ~106° | These angles define the pyramidal geometry around the central sulfur atom. |

| O=S-C Angle | ~107° |

Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of any imaginary frequencies) and to predict the molecule's infrared (IR) spectrum. nih.gov The calculated frequencies correspond to the vibrational modes of the molecule, such as bond stretching and bending. s-a-s.org The sulfinyl (S=O) stretching mode is particularly characteristic and sensitive to the molecular environment, typically appearing in the 950-1150 cm⁻¹ range. researchgate.netmsu.edu

| Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) | Description |

|---|---|---|

| S=O Stretch | 1050 - 1100 | A strong, characteristic absorption indicating the sulfinyl group. nih.gov |

| S-O Stretch | 700 - 900 | Stretching of the single bond to the ester oxygen. msu.edu |

| C-S Stretch | 600 - 800 | Stretching of the carbon-sulfur bond. |

| C-H Stretch (Alkyl) | 2850 - 3000 | Stretching vibrations of the C-H bonds in the ethyl and pentyl groups. s-a-s.org |

DFT calculations provide a detailed picture of the electronic structure of sulfinate esters. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding a molecule's reactivity. The energy of the HOMO relates to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

Charge distribution studies, often using methods like Mulliken population analysis, reveal how electron density is distributed across the molecule. rsc.org In sulfinate esters, the highly electronegative oxygen atoms pull electron density away from the sulfur atom. researchgate.net This results in a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. researchgate.netresearchgate.net This charge polarization is a key determinant of the molecule's chemical behavior, particularly its susceptibility to nucleophilic or electrophilic attack.

| Atom | Typical Calculated Charge (a.u.) | Implication for Reactivity |

|---|---|---|

| Sulfur (S) | +0.5 to +0.8 | Highly electrophilic center, susceptible to nucleophilic attack. |

| Sulfinyl Oxygen (O=S) | -0.5 to -0.7 | Nucleophilic and potential hydrogen bond acceptor site. |

| Ester Oxygen (O-S) | -0.4 to -0.6 | Nucleophilic site. |

| Ethyl Carbon (C-S) | -0.2 to -0.4 | Carbon attached to the electron-withdrawing sulfinyl group. |

DFT is a powerful tool for elucidating reaction mechanisms by modeling the entire reaction pathway. researchgate.net This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states (TS) that connect them. figshare.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. github.io

For reactions involving sulfinate esters, such as their synthesis or subsequent transformations, DFT calculations can map out the potential energy surface. nih.govnih.gov By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. rsc.org A lower activation barrier corresponds to a faster reaction rate. This modeling allows for the comparison of different possible mechanistic pathways, helping to identify the most favorable route. rsc.orgresearchgate.net For instance, DFT studies on the esterification of related sulfonic acids have been used to evaluate different mechanisms, such as Sₙ1 versus Sₙ2 pathways. rsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

While DFT is excellent for isolated molecules, studying chemical reactions in complex environments, such as in a solvent or within an enzyme's active site, requires a different approach. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are designed for this purpose. nih.govdntb.gov.ua

In a QM/MM simulation, the system is partitioned into two regions. researchgate.net The chemically active part, such as the this compound molecule and its immediate reaction partners, is treated with a high-level quantum mechanics method like DFT (the QM region). researchgate.net The larger, surrounding environment (e.g., solvent molecules or the protein scaffold) is treated using a less computationally expensive classical molecular mechanics (MM) force field (the MM region). researchgate.netresearchgate.net This dual-level approach allows for the accurate modeling of electronic changes during a reaction while still accounting for the steric and electrostatic effects of the environment, which can be crucial for understanding enzymatic catalysis or solvent effects. nih.gov

Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. nih.govpatonlab.com Electronic structure calculations, as described in section 5.1.2, are fundamental to this. The calculated charge distribution highlights the most electrophilic and nucleophilic sites in the molecule. For a sulfinate ester, the electron-deficient sulfur atom is a primary site for nucleophilic attack, a key step in many of its reactions. nih.gov

Furthermore, by modeling the transition states for different possible reaction pathways or competing products, computational methods can predict selectivity. nih.gov For example, if a reaction can lead to two different products, DFT can be used to calculate the activation energies for the two corresponding transition states. The pathway with the lower energy barrier will be kinetically favored, and the corresponding product will be the major one. This predictive capability is invaluable for rationalizing experimental outcomes and designing new, more selective chemical reactions.

Conformational Analysis and Stereochemical Prediction

The flexibility of the pentyl group in this compound means the molecule can exist in numerous different spatial arrangements, or conformations, due to rotation around its single bonds. libretexts.org Conformational analysis aims to identify the most stable of these conformers and understand their relative energies. mdpi.comxjtlu.edu.cn Computational methods can systematically explore the potential energy surface by rotating key dihedral angles to find low-energy structures. libretexts.orgimperial.ac.uk The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution, which is essential as the observed properties of the molecule are an average over this conformational ensemble. rsc.org

The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral. Computational methods are highly effective at predicting the stereochemical outcome of reactions. nih.gov When a reaction creates or modifies a stereocenter, it often proceeds through diastereomeric transition states. These different transition states have different energies. By calculating the energies of all possible transition state structures, chemists can predict which diastereomer will be formed preferentially. researchgate.net DFT calculations have been successfully used to explain the high stereoselectivity observed in the asymmetric synthesis of chiral sulfinate esters. researchgate.net

Environmental Chemical Fate and Transformation of Ethanesulfinate Esters

Hydrolytic Degradation Pathways and Kinetics

Hydrolysis represents a primary degradation pathway for esters in aqueous environments, cleaving the ester bond to yield an alcohol and the corresponding sulfinic acid. This process can be catalyzed by acid or base. chemguide.co.uk For pentyl ethanesulfinate (B1267084), hydrolysis would result in the formation of 1-pentanol (B3423595) and ethanesulfinic acid. The reaction is typically irreversible under alkaline conditions, whereas it can be reversible under acidic or neutral conditions. chemguide.co.uk

Generally, the rate of hydrolysis for esters is at its minimum in the neutral pH range (around pH 7) and increases under both acidic and alkaline conditions. For example, studies on S-methyl thioacetate (B1230152), a related alkyl thioester, have determined its hydrolysis half-life to be 155 days at pH 7 and 23°C, indicating significant persistence in neutral waters. nih.gov However, this stability decreases dramatically as the pH moves away from neutral. The half-life is also temperature-dependent, with degradation rates increasing at higher temperatures.

The environmental compartment will also influence persistence. In sunlit surface waters, photodegradation may be a more significant removal mechanism, while in groundwater or deep soil, hydrolysis and microbial degradation would be the dominant pathways.

Table 1: Hydrolysis Data for a Model Alkyl Thioester This table presents kinetic data for the hydrolysis of S-methyl thioacetate in water, illustrating the compound's stability under neutral conditions.

| Compound | Condition | Half-life (t½) | Rate Constant |

| S-methyl thioacetate | pH 7, 23°C | 155 days | k (w) = 3.6 x 10⁻⁸ s⁻¹ |

Data sourced from a study on prebiotically relevant thioesters and is used here as an analogue to illustrate general principles of ester stability in water. nih.gov

k_obs = k_a[H⁺] + k_w + k_b[OH⁻]

Acidic Conditions (pH < 7): Under acidic conditions, the hydrolysis of esters is catalyzed by hydronium ions (H₃O⁺). chemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen (in carboxylates) or, in the case of sulfinates, the sulfinyl oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Neutral Conditions (pH ≈ 7): In neutral water, the uncatalyzed hydrolysis reaction is typically very slow for many esters. chemguide.co.uk For some compounds like S-methyl thioacetate, this results in considerable persistence. nih.gov

Alkaline Conditions (pH > 7): Base-catalyzed hydrolysis, often termed saponification, is generally the most significant pathway for ester degradation in the environment. chemguide.co.uk The reaction proceeds via nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic sulfur atom of the sulfinate ester. This process is typically faster and irreversible compared to acid-catalyzed hydrolysis because the resulting sulfinate anion is a poor leaving group. chemguide.co.uk Studies on other types of esters have shown that the rate of hydrolysis can increase proportionally with the hydroxide ion concentration. nih.gov For instance, increasing the buffer pH from 7.4 to 8.0 was found to increase the ester hydrolysis rate by a factor of four, corresponding to the fourfold increase in hydroxide concentration. nih.gov

Oxidation by Reactive Species in Aqueous Phase

Oxidation by photochemically or biologically generated reactive oxygen species (ROS) is a critical transformation pathway for many organic compounds in the environment. The hydroxyl radical (•OH) is one of the most powerful and non-selective oxidants found in natural waters, wastewater treatment systems, and the atmosphere. nih.gov

Hydroxyl radicals react rapidly with a wide array of organic molecules, typically through hydrogen abstraction or addition to unsaturated bonds. researchgate.net For pentyl ethanesulfinate, the reaction with •OH would likely proceed via hydrogen abstraction from the alkyl chains (both the pentyl and ethyl groups). The primary site of attack would be the C-H bonds adjacent to the oxygen and sulfur atoms, as these positions are activated.

The general reaction mechanism is initiated by the abstraction of a hydrogen atom, forming a carbon-centered radical. This radical then rapidly reacts with dissolved molecular oxygen (O₂) to form a peroxyl radical (ROO•), which can undergo further complex reactions leading to the formation of alcohols, ketones, and aldehydes, and ultimately to the mineralization of the compound to CO₂, water, and sulfate (B86663).

While a specific rate constant for the reaction of this compound with •OH is not documented, rate constants for many organic compounds are in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹, indicating very rapid, diffusion-controlled reactions. nih.gov

The reactivity of an organic molecule towards oxidative species like •OH or the sulfate radical (SO₄•⁻) is heavily influenced by its functional groups. Electron-withdrawing groups tend to decrease the reactivity of adjacent C-H bonds towards electrophilic radicals by reducing the electron density at the reaction site.

The sulfinate ester group (–S(O)O–) is expected to act as an electron-withdrawing group, thereby deactivating the adjacent C-H bonds on the ethyl and pentyl chains to some extent. Studies on the oxidation of alkyl sulfates and sulfonates by sulfate radicals (a similar oxidant to •OH) have demonstrated this deactivating effect. acs.org Compared to analogous alcohols with the same carbon number, alkyl sulfates and sulfonates exhibit lower reactivity, which is attributed to the strong electron-withdrawing nature of the sulfur-containing functional groups. acs.org

Table 2: Second-Order Rate Constants for Oxidation of Organosulfur Compounds by Sulfate Radical (SO₄•⁻) at 298 K This table shows how reactivity changes with the carbon chain length for alkyl sulfates, illustrating the principles of functional group effects.

| Compound | Abbreviation | Rate Constant (L mol⁻¹ s⁻¹) |

| Methyl Sulfate | MS | (2.4 ± 0.1) x 10⁵ |

| Ethyl Sulfate | ES | (4.6 ± 1.0) x 10⁵ |

Data from a kinetic study on the oxidation of organosulfur compounds. acs.org This data is for sulfate radicals and is used to illustrate the deactivating effect of sulfur functional groups and the influence of alkyl chain length.

Chemical Persistence Evaluation and Modeling

Multimedia mass balance models are instrumental in this process, providing a clear depiction of the likely chemical fate, exposure routes, and environmental concentrations. nih.gov These models simulate the distribution and degradation of a chemical across various environmental compartments such as air, water, soil, and sediment. researchgate.netcefic-lri.org The OECD Pov and LRTP Screening Tool, for instance, is a level III multimedia fate model that can be used for such evaluations. cefic-lri.org

For a substance like this compound, where specific experimental data may be limited, environmental fate models (EFMs) serve as a valuable tool for estimating its distribution. mdpi.com These models are based on mass balance equations that incorporate processes like transport, transfer, and degradation. mdpi.com The application of Bayesian inference can help in characterizing the uncertainty of reported half-lives and including censored data points to maximize the information extracted from experimental data, which is particularly useful when data is scarce. chemrxiv.org

Below is an interactive data table illustrating the typical input parameters for a multimedia environmental fate model for a hypothetical assessment of this compound.

| Parameter Category | Parameter | Value (Illustrative) | Unit |

| Substance Properties | Molecular Weight | 164.26 | g/mol |

| Vapor Pressure | 1.5 x 10-2 | Pa | |

| Water Solubility | 500 | mg/L | |

| Log Kow | 2.5 | - | |

| Degradation Half-lives | Air | 2 | days |

| Water | 150 | days | |

| Soil | 180 | days | |

| Sediment | 300 | days | |

| Emission Rates | To Air | 100 | kg/hr |

| To Water | 50 | kg/hr | |

| To Soil | 10 | kg/hr |

Analogous Degradation Patterns of Related Organosulfur Compounds

Due to the limited specific data on the environmental degradation of this compound, it is informative to consider the degradation patterns of analogous organosulfur compounds and esters. The degradation of esters, for example, can proceed through hydrolysis, which is the cleavage of the ester bond. researchgate.net In the case of poly(ester urethane) elastomers, hydrolysis of the ester functional group leads to the formation of an alcohol and a carboxylic acid, a process that can be autocatalyzed. researchgate.net Similarly, esters derived from tartaric acid are stable at temperatures approaching 200°C and degrade via elimination processes. researchgate.net

Organosulfur compounds are known to be components of various waste streams and can be metabolized by microorganisms. oup.com The biodegradation of organosulfur compounds can be influenced by the presence of other carbon sources, which can enhance the removal efficiencies. nih.gov For instance, higher levels of carbon supplementation have been shown to significantly improve total sulfur removal. nih.gov The degradation of these compounds can lead to the formation of sulfate as an oxidation end-product. nih.gov

Photochemical degradation is another relevant pathway for some organosulfur compounds. nih.gov Studies on natural organic sulfur compounds in iron-rich waters have shown that a significant portion of these compounds can be degraded upon exposure to sunlight. nih.gov This process can lead to the release of sulfate. nih.gov The degradation of phthalate (B1215562) esters, another analogous group, proceeds via the action of esterases to form phthalate isomers, which are then further metabolized by microorganisms. nih.gov

The table below summarizes potential degradation pathways for this compound based on analogous compounds.

| Degradation Pathway | Description | Analogous Compound Group |

| Hydrolysis | Cleavage of the sulfinate ester bond to form ethanesulfinic acid and pentanol. | Esters researchgate.net |

| Biodegradation | Microbial metabolism of the alkyl and sulfinate moieties, potentially leading to the formation of sulfate. | Organosulfur compounds oup.comnih.gov |

| Photodegradation | Degradation initiated by the absorption of light, particularly in the presence of photosensitizers. | Natural organic sulfur compounds nih.gov |

Catalytic Roles and Synthetic Utility in Advanced Organic Chemistry and Materials Science

Pentyl Ethanesulfinate (B1267084) as a Key Synthetic Building Block

The reactivity of the sulfinate ester functional group in pentyl ethanesulfinate allows it to serve as a versatile precursor for the synthesis of a range of more complex organosulfur compounds. Its utility as a synthetic building block is primarily demonstrated in its conversion to sulfones and sulfonamides, its function as a sulfenylating agent, and its role in the divergent synthesis of other organosulfur motifs.

Precursor to Sulfones and Sulfonamides

While direct literature specifically detailing the conversion of this compound to sulfones and sulfonamides is limited, the general reactivity of alkyl sulfinates provides a strong basis for its utility in this context. Alkyl sulfinates are well-established precursors for the formation of sulfones and sulfonamides through oxidative and coupling reactions.

The synthesis of sulfones from alkyl sulfinates typically involves an oxidation step or a coupling reaction where the sulfinate acts as a nucleophile. For instance, in the presence of a suitable oxidizing agent, the sulfur(IV) center of the sulfinate is oxidized to a sulfur(VI) center, yielding the corresponding sulfone. Alternatively, in metal-catalyzed cross-coupling reactions, the sulfinate moiety can be coupled with various organic electrophiles to furnish sulfones.

Similarly, sulfonamides can be synthesized from alkyl sulfinates through reactions with amines under oxidative conditions. These transformations often proceed via the in-situ formation of a more reactive sulfonylating agent, such as a sulfonyl chloride, which then readily reacts with an amine to form the sulfonamide. The general transformation is highlighted below:

| Starting Material | Reagents | Product | Application |

| Alkyl Ethanesulfinate | Oxidizing Agent, Halogenating Agent, Amine | Ethanesulfonamide | Precursors to bioactive molecules and functional materials |

| Alkyl Ethanesulfinate | Oxidizing Agent or Coupling Partner | Ethanesulfonyl-containing compound | Key structural motif in pharmaceuticals and agrochemicals |

Role as a Sulfenylating Agent in Thioether Synthesis

This compound can function as a sulfenylating agent, enabling the introduction of the ethylthio group (CH₃CH₂S-) onto various organic substrates to form thioethers. This transformation is of significant interest as the thioether linkage is a common feature in many biologically active molecules and functional materials. The reaction typically proceeds via the activation of the sulfinate ester, which then allows for nucleophilic attack by a suitable pronucleophile, such as a carbanion or an activated C-H bond, leading to the formation of a new carbon-sulfur bond.

Recent advancements in photoredox catalysis have highlighted the utility of sulfinate esters, including by extension this compound, in such transformations. These methods often involve the generation of a sulfinyl radical, which can then participate in radical-mediated C-S bond formation.

Divergent Synthesis of Other Organosulfur Motifs (e.g., thiosulfonates)

The reactivity of this compound extends to the synthesis of other important organosulfur compounds, most notably thiosulfonates. Thiosulfonates are valuable synthetic intermediates and exhibit a range of biological activities. The synthesis of thiosulfonates from sulfinates can be achieved through several methods, including reaction with a thiol in the presence of an oxidizing agent or via disulfide exchange reactions.

A plausible synthetic route from an alkyl ethanesulfinate to a thiosulfonate is outlined in the following table:

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Significance |

| This compound | Thiol (R-SH) | Oxidizing Agent | Ethyl thiosulfonate (CH₃CH₂SO₂SR) | Important intermediates for further functionalization |

| This compound | Disulfide (RSSR) | Catalyst | Ethyl thiosulfonate (CH₃CH₂SO₂SR) | Access to unsymmetrical thiosulfonates |

Participation in Catalytic Reaction Systems

Beyond its role as a stoichiometric reagent, this compound and related alkyl sulfinates can participate in and be generated through various catalytic systems. These modern synthetic methods offer efficient and selective routes to valuable organosulfur compounds.

Metal-Catalyzed Coupling Reactions

Alkyl sulfinates are known to participate in a variety of metal-catalyzed cross-coupling reactions, particularly those catalyzed by palladium. In these reactions, the sulfinate can act as a precursor to a sulfonyl or alkyl radical, which then enters the catalytic cycle. For example, in Suzuki-Miyaura or Negishi-type couplings, the sulfinate can be used in place of more traditional organometallic reagents. The general scheme for such a reaction involves the oxidative addition of an organic halide to a low-valent metal center, followed by transmetalation with the sulfinate (or a derivative) and subsequent reductive elimination to form the cross-coupled product.

While specific examples involving this compound are not extensively documented, the established reactivity of other alkyl sulfinates in palladium-catalyzed reactions suggests its potential utility. These reactions provide a powerful tool for the construction of carbon-sulfur and carbon-carbon bonds.

Organocatalytic Transformations

The field of organocatalysis has emerged as a powerful alternative to metal-based catalysis, and reactions involving sulfur-containing compounds are no exception. While direct organocatalytic transformations of this compound are not a major focus of current research, the principles of organocatalysis can be applied to the synthesis and subsequent reactions of sulfinate-derived species. For example, chiral organocatalysts can be employed to achieve enantioselective additions to sulfonyl-containing Michael acceptors, which can be derived from sulfinates.

Furthermore, recent studies have explored the use of alkyl sulfonates as catalysts in certain transformations, acting as Lewis acids through non-covalent interactions. This suggests a potential, albeit currently unexplored, role for compounds like this compound in activating substrates in organocatalytic systems.

Unable to Generate Article Due to Lack of Specific Information on "this compound"

Following a comprehensive search for scholarly and scientific information, it has been determined that there is a significant lack of specific, detailed research findings for the chemical compound "this compound" required to fulfill the user's request for a detailed article. The initial search did not yield sufficient data pertaining to its catalytic roles, synthetic utility in polymer and materials science, or its applications in analytical chemistry as outlined in the provided structure.

The user's instructions mandated a strict adherence to a detailed outline, including sections on enzyme-mediated chemical pathways, applications in the synthesis of functional polymers and novel materials, and its utility as a reagent in analytical chemistry. Despite employing various search queries, the results were broad, discussing general concepts in polymer chemistry, analytical techniques for other compounds, and catalysis without specific mention of "this compound."

Without specific data on the catalytic activities, polymerization applications, or analytical uses of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's stringent requirements. The core information needed to populate the requested sections and subsections is not available in the public domain through the conducted searches. Therefore, the request to generate an English article focusing solely on "this compound" cannot be completed at this time.

Q & A

Q. How can interdisciplinary approaches resolve gaps in understanding sulfinate ester reactivity?

- Methodological Answer : Integrate synthetic organic chemistry with materials science (e.g., surface-enhanced Raman spectroscopy for in-situ monitoring) and enzymology (e.g., sulfinate-metabolizing enzymes as biocatalysts). Use systematic literature reviews (SLRs) to identify understudied reaction conditions and prioritize high-impact experiments .

Data Presentation and Analysis Guidelines

- Tables : Include processed data (e.g., rate constants, activation parameters) in the main text, with raw datasets in appendices. Use ANOVA for yield comparisons across conditions .

- Graphs : Plot Arrhenius relationships (ln(k) vs. 1/T) with error bars representing 95% confidence intervals. Annotate mechanistic diagrams using ChemDraw .

- Uncertainty Reporting : Quantify instrumental error (e.g., ±0.1°C for temperature probes) and propagate through calculations using the Monte Carlo method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.